molecular formula C21H25F3O6 B1162285 2,3-dinor Fluprostenol

2,3-dinor Fluprostenol

Cat. No.: B1162285
M. Wt: 430.4 g/mol
InChI Key: JJUBZOCIDPWZFS-GKRZZTJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2,3-dinor Fluprostenol can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Conversion to lower oxidation states.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2,3-dinor Fluprostenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dinor Fluprostenol involves its interaction with eicosanoid receptors, similar to its parent compound fluprostenol. It is anticipated to retain some biological activity, although specific molecular targets and pathways have not been extensively studied .

Comparison with Similar Compounds

    Fluprostenol: The parent compound, a potent analog of prostaglandin F2α.

    Prostaglandin F2α: A naturally occurring prostaglandin with various biological functions.

    Cloprostenol: Another prostaglandin analog with similar biological activity.

Uniqueness: 2,3-dinor Fluprostenol is unique due to its formation through the β-oxidation of fluprostenol, resulting in the removal of two carbon atoms. This structural modification may influence its biological activity and potential therapeutic applications .

Properties

Molecular Formula

C21H25F3O6

Molecular Weight

430.4 g/mol

IUPAC Name

(Z)-5-[(2R)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]pent-3-enoic acid

InChI

InChI=1S/C21H25F3O6/c22-21(23,24)13-4-3-5-15(10-13)30-12-14(25)8-9-17-16(18(26)11-19(17)27)6-1-2-7-20(28)29/h1-5,8-10,14,16-19,25-27H,6-7,11-12H2,(H,28,29)/b2-1-,9-8+/t14?,16?,17-,18?,19?/m1/s1

InChI Key

JJUBZOCIDPWZFS-GKRZZTJGSA-N

SMILES

O[C@@H]1[C@H](C/C=CCC(O)=O)[C@@H](/C=C/[C@@H](O)COC2=CC=CC(C(F)(F)F)=C2)[C@H](O)C1

Isomeric SMILES

C1C([C@@H](C(C1O)C/C=C\CC(=O)O)/C=C/C(COC2=CC=CC(=C2)C(F)(F)F)O)O

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCC(=O)O)O

Synonyms

(+)-9α,11α,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-2,3,17,18,19,20-hexanor-prosta-5Z,13E-dien-1-oic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dinor Fluprostenol
Reactant of Route 2
Reactant of Route 2
2,3-dinor Fluprostenol
Reactant of Route 3
2,3-dinor Fluprostenol
Reactant of Route 4
2,3-dinor Fluprostenol
Reactant of Route 5
2,3-dinor Fluprostenol
Reactant of Route 6
2,3-dinor Fluprostenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.